Cas no 745078-83-5 (Ethyl 5-(3-((tert-butoxycarbonyl)amino)phenyl)isoxazole-3-carboxylate)

Ethyl 5-(3-((tert-butoxycarbonyl)amino)phenyl)isoxazole-3-carboxylate is a versatile intermediate in organic synthesis, particularly valued for its role in constructing complex heterocyclic frameworks. The tert-butoxycarbonyl (Boc) protecting group enhances its stability, allowing selective deprotection under mild acidic conditions, which is advantageous in multi-step synthetic routes. The isoxazole core contributes to its utility in medicinal chemistry, serving as a scaffold for bioactive molecule development. The ethyl ester moiety offers flexibility for further functionalization, such as hydrolysis or amidation. This compound is well-suited for applications in pharmaceutical research, where precise control over molecular architecture is critical. Its synthetic accessibility and functional group compatibility make it a practical choice for targeted chemical transformations.
Ethyl 5-(3-((tert-butoxycarbonyl)amino)phenyl)isoxazole-3-carboxylate structure
745078-83-5 structure
Product Name:Ethyl 5-(3-((tert-butoxycarbonyl)amino)phenyl)isoxazole-3-carboxylate
CAS No:745078-83-5
MF:C17H20N2O5
MW:332.351104736328
MDL:MFCD29044897
CID:2359531
Update Time:2025-05-19

Ethyl 5-(3-((tert-butoxycarbonyl)amino)phenyl)isoxazole-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 5-(3-tert-butoxycarbonylamino-phenyl)-isoxazole-3-carboxy…
    • Ethyl 5-(3-((tert-butoxycarbonyl)amino)phenyl)isoxazole-3-carboxylate
    • OTBPAPPKVWKVIE-UHFFFAOYSA-N
    • AK174388
    • ethyl 5-[3-(tert-butoxycarbonylamino)phenyl]isoxazole-3-carboxylate
    • 5-(3-tert-butoxycarbonylamino-phenyl)-isoxazole-3-carboxylic acid ethyl ester
    • MDL: MFCD29044897
    • Inchi: 1S/C17H20N2O5/c1-5-22-15(20)13-10-14(24-19-13)11-7-6-8-12(9-11)18-16(21)23-17(2,3)4/h6-10H,5H2,1-4H3,(H,18,21)
    • InChI Key: OTBPAPPKVWKVIE-UHFFFAOYSA-N
    • SMILES: O(C(NC1C=CC=C(C2=CC(C(=O)OCC)=NO2)C=1)=O)C(C)(C)C

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 7
  • Complexity: 449
  • Topological Polar Surface Area: 90.7

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Additional information on Ethyl 5-(3-((tert-butoxycarbonyl)amino)phenyl)isoxazole-3-carboxylate

Ethyl 5-(3-((tert-butoxycarbonyl)amino)phenyl)isoxazole-3-carboxylate (CAS No. 745078-83-5)

Ethyl 5-(3-((tert-butoxycarbonyl)amino)phenyl)isoxazole-3-carboxylate, with the CAS number 745078-83-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of isoxazole derivatives, which are known for their diverse biological activities and potential therapeutic applications. The presence of a tert-butoxycarbonyl (Boc) group in its structure enhances its stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

The structural framework of Ethyl 5-(3-((tert-butoxycarbonyl)amino)phenyl)isoxazole-3-carboxylate incorporates an isoxazole ring, which is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom. This particular arrangement of atoms imparts unique electronic and steric properties to the molecule, which can be exploited for various pharmacological purposes. The phenyl group attached to the isoxazole ring further modifies its interactions with biological targets, potentially influencing its binding affinity and selectivity.

In recent years, there has been a growing interest in isoxazole derivatives due to their reported activities against a range of diseases, including cancer, inflammation, and infectious disorders. The Boc-protected amine group in Ethyl 5-(3-((tert-butoxycarbonyl)amino)phenyl)isoxazole-3-carboxylate serves as a versatile handle for further functionalization, allowing chemists to explore its potential in drug discovery programs. This flexibility has made it a popular building block in the synthesis of novel bioactive compounds.

One of the most compelling aspects of Ethyl 5-(3-((tert-butoxycarbonyl)amino)phenyl)isoxazole-3-carboxylate is its role in the development of targeted therapies. Researchers have been investigating its potential as a precursor for molecules that can modulate specific biological pathways. For instance, studies have suggested that derivatives of this compound may exhibit inhibitory effects on kinases and other enzymes involved in cancer progression. The precise arrangement of functional groups within its structure allows for fine-tuning of these interactions, which is crucial for achieving high efficacy and minimal side effects.

The synthesis of Ethyl 5-(3-((tert-butoxycarbonyl)amino)phenyl)isoxazole-3-carboxylate involves multi-step organic reactions that require careful optimization to ensure high yields and purity. The use of protective groups, such as the Boc moiety, is essential to prevent unwanted side reactions during synthesis. Advances in synthetic methodologies have enabled more efficient and scalable production processes for this compound, making it more accessible for research applications.

In academic research, Ethyl 5-(3-((tert-butoxycarbonyl)amino)phenyl)isoxazole-3-carboxylate has been employed in various studies aimed at understanding the mechanisms of action of bioactive molecules. Its structural features make it an excellent candidate for computational modeling and virtual screening campaigns, which are increasingly used to identify potential drug candidates. These computational approaches can significantly reduce the time and cost associated with traditional high-throughput screening methods.

The pharmaceutical industry has also shown interest in this compound due to its potential therapeutic value. Several companies have patented derivatives of Ethyl 5-(3-((tert-butoxycarbonyl)amino)phenyl)isoxazole-3-carboxylate as part of their drug discovery pipelines. These patents highlight its significance as a lead compound or intermediate in the development of new drugs targeting various diseases. The versatility of this molecule underscores its importance in modern medicinal chemistry.

The safety profile of Ethyl 5-(3-((tert-butoxycarbonyl)amino)phenyl)isoxazole-3-carboxylate has been evaluated through preclinical studies, which have provided insights into its toxicity and pharmacokinetic properties. These studies are essential for determining the feasibility of translating laboratory findings into clinical applications. The results from these evaluations have been instrumental in guiding further research and development efforts.

In conclusion, Ethyl 5-(3-((tert-butoxycarbonyl)amino)phenyl)isoxazole-3-carboxylate (CAS No. 745078-83-5) represents a promising compound with significant potential in pharmaceutical research and drug development. Its unique structural features, combined with its reactivity and stability, make it an invaluable tool for chemists and biologists working on innovative therapies. As research continues to uncover new applications for this molecule, it is likely to play an increasingly important role in addressing some of the most pressing challenges in medicine today.

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